(2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a pyrrolidine ring, and a carboxylic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the imidazole ring, the pyrrolidine ring, and the final coupling of these components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is known to interact with various biological molecules.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the pyrrolidine ring may interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S,5R)-4-[(3-methylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid
- (2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxamide
Uniqueness
The uniqueness of (2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both an imidazole ring and a pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-4-24-13-21-11-15(24)12-22-18(25)16-10-20(2,19(26)27)23(3)17(16)14-8-6-5-7-9-14/h5-9,11,13,16-17H,4,10,12H2,1-3H3,(H,22,25)(H,26,27)/t16-,17-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZOUHSIBLXVSJ-ZWOKBUDYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CNC(=O)C2CC(N(C2C3=CC=CC=C3)C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NC=C1CNC(=O)[C@H]2C[C@@](N([C@H]2C3=CC=CC=C3)C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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